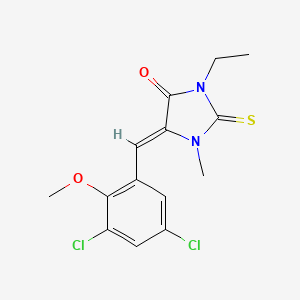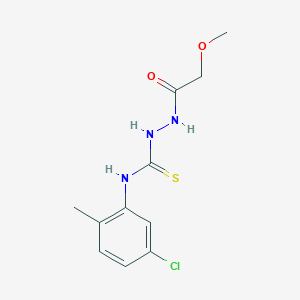![molecular formula C21H25N3OS B4672204 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4672204.png)
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a γ-secretase inhibitor, which means it can inhibit the activity of γ-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch proteins.
Mecanismo De Acción
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a γ-secretase inhibitor, which means it can inhibit the activity of γ-secretase, an enzyme that plays a key role in the processing of APP and Notch proteins. In the case of APP, γ-secretase cleaves the protein to produce Aβ peptides, which are known to accumulate in the brain and form plaques that are characteristic of Alzheimer's disease. By inhibiting γ-secretase, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can reduce the production of Aβ peptides and potentially slow down the progression of Alzheimer's disease. In the case of Notch proteins, γ-secretase cleaves the protein to release the intracellular domain, which can then translocate to the nucleus and regulate gene expression. By inhibiting γ-secretase, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can inhibit the Notch signaling pathway and potentially inhibit the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In Alzheimer's disease, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the production of Aβ peptides and potentially slow down the progression of the disease. In cancer, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the Notch signaling pathway and potentially inhibit the development and progression of various types of cancer. In cardiovascular diseases, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the proliferation of smooth muscle cells and potentially inhibit the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various assays. Another advantage is that it has been extensively studied and its mechanism of action is well understood. One limitation is that it can have off-target effects, which can complicate the interpretation of results. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to explore its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more selective γ-secretase inhibitors that can target specific substrates and reduce off-target effects. Additionally, the development of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity could also be explored. Finally, the use of 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other therapies, such as immunotherapy and chemotherapy, could also be investigated.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the production of amyloid beta (Aβ) peptides, which are known to accumulate in the brain and form plaques that are characteristic of the disease. In cancer, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer. In cardiovascular diseases, 3,5-dimethyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of atherosclerosis.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15-12-16(2)14-17(13-15)20(25)23-21(26)22-18-8-4-5-9-19(18)24-10-6-3-7-11-24/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREFESMIXCVFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)



![N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4672154.png)

![dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)

![4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
![9-[(benzyloxy)methyl]-9H-carbazole](/img/structure/B4672232.png)
![1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4672236.png)